![molecular formula C23H28ClN3O3 B283389 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B283389.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties
Preparation Methods
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide involves multiple steps. The reaction conditions typically involve the use of organic solvents like toluene, and the mixture is treated with activated carbon and filtered before the solvent is distilled off . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents used in these reactions include organic solvents, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects . It also inhibits certain enzymes and receptors, leading to its antimicrobial and antiviral activities. The exact molecular targets and pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergies.
Piperaquine: An antimalarial agent.
Aripiprazole: An antipsychotic used to treat mental health disorders.
Properties
Molecular Formula |
C23H28ClN3O3 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-16(2)23(29)27-12-10-26(11-13-27)20-9-8-18(14-19(20)24)25-22(28)15-30-21-7-5-4-6-17(21)3/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
InChI Key |
BAURRNRAFNHHFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Origin of Product |
United States |
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